2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with potential applications in pharmaceuticals. Its chemical structure incorporates various functional groups that contribute to its biological activity. This compound is classified under thiadiazole derivatives and falls within the broader category of benzamide compounds, known for their diverse pharmacological properties.
This compound is classified as a thiadiazole derivative due to the presence of a thiadiazole ring in its structure. Thiadiazoles are known for their biological activities, including antimicrobial and antifungal properties. The specific incorporation of the tetrahydroquinoline moiety suggests additional therapeutic potentials, such as neuroprotective effects.
The synthesis of 2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
These methods may vary based on specific laboratory conditions and desired yields.
The molecular formula of 2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is , with a molecular weight of approximately 428.5 g/mol .
The compound features a complex structure that includes:
The structural representation can be denoted using SMILES notation: COc1cccc(C(=O)Nc2nnc(SCC(=O)NCCc3ccccc3)s2)c1 .
The chemical reactivity of this compound can be explored through various reactions:
These reactions are crucial for modifying the compound to enhance its efficacy or alter its pharmacokinetic properties.
The mechanism of action for 2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is not fully elucidated but may involve interactions with specific biological targets:
Further studies involving molecular docking and dynamic simulations could provide insights into specific binding interactions and efficacy .
The physical and chemical properties of 2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide include:
These properties are critical for understanding the compound's stability and behavior under various conditions .
The potential applications of 2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide include:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: